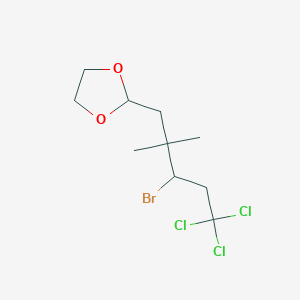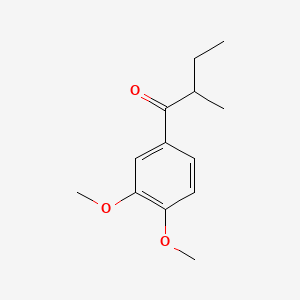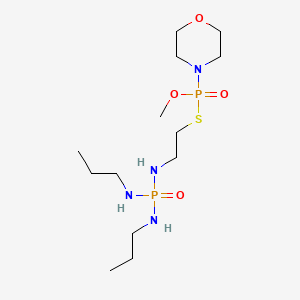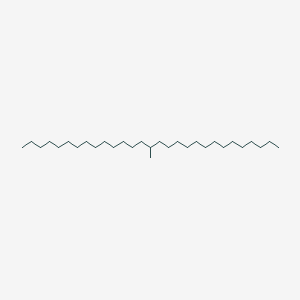
15-Methylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ and a molecular weight of 422.8133 g/mol . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group at the 15th carbon position. This compound is known for its presence in various natural sources and its role in chemical signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylnonacosane typically involves the use of long-chain alkanes and specific methylation reactions. One common method is the periodate cleavage of intermediate compounds derived from citronellal . The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 15-Methylnonacosane primarily undergoes substitution reactions due to its saturated hydrocarbon nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents like chlorine or bromine in the presence of light or heat.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed: The major products of these reactions include halogenated derivatives and oxidized forms of the compound, such as alcohols or ketones.
Scientific Research Applications
15-Methylnonacosane has a wide range of applications in scientific research:
Biology: The compound is studied for its role in chemical signaling, particularly in insect pheromones.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of specialty lubricants and as a component in certain types of waxes.
Mechanism of Action
The mechanism by which 15-Methylnonacosane exerts its effects is primarily through its interaction with specific receptors or enzymes. In the context of insect pheromones, it binds to olfactory receptors, triggering a behavioral response . The molecular pathways involved often include signal transduction mechanisms that lead to changes in gene expression or cellular activity.
Comparison with Similar Compounds
Nonacosane: The parent compound without the methyl group.
7-Acetoxy-15-methylnonacosane: A derivative with an acetoxy group at the 7th position.
6-Acetoxy-19-methylnonacosane: Another methyl-branched derivative with an acetoxy group at the 6th position.
Uniqueness: 15-Methylnonacosane is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies related to chemical signaling and its applications in various fields.
Properties
CAS No. |
65820-60-2 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
15-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
InChI Key |
CLFARDZXUOCEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


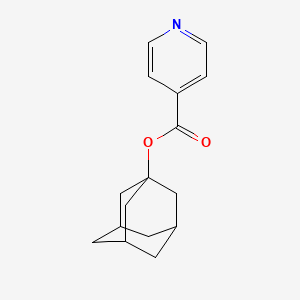
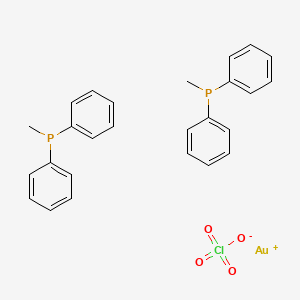
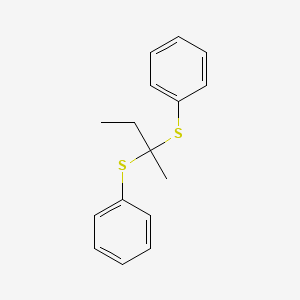

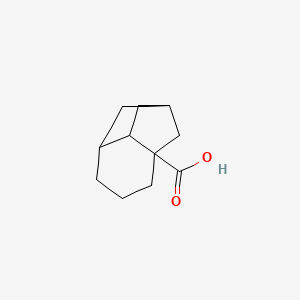
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
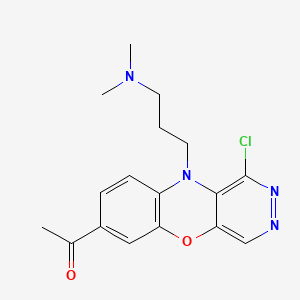
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

